Cas no 4791-26-8 (3-(2-chloroacetyl)-1-propylurea)

3-(2-Chloroacetyl)-1-propylurea is a specialized organic compound featuring a chloroacetyl group and a propylurea moiety, making it a versatile intermediate in synthetic chemistry. Its reactive chloroacetyl group enables efficient nucleophilic substitution reactions, facilitating the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical applications. The propylurea segment contributes to enhanced solubility and stability in various reaction conditions. This compound is valued for its role in constructing heterocyclic frameworks and as a precursor in the development of biologically active derivatives. Its well-defined structure and reactivity profile make it a reliable choice for researchers requiring precise functionalization in organic synthesis.
3-(2-chloroacetyl)-1-propylurea structure
4791-26-8 structure
Product Name:3-(2-chloroacetyl)-1-propylurea
CAS No:4791-26-8
MF:C6H11ClN2O2
MW:178.616740465164
CID:334065
PubChem ID:2447349
Update Time:2025-11-06

3-(2-chloroacetyl)-1-propylurea Chemical and Physical Properties

Names and Identifiers

    • Acetamide,2-chloro-N-[(propylamino)carbonyl]-
    • 1-(2-CHLORO-ACETYL)-3-PROPYL-UREA
    • 2-chloro-N-(propylcarbamoyl)acetamide
    • N-Chloracetyl-N'-propyl-harnstoff
    • Z56926554
    • 1-(2-chloroacetyl)-3-propyl urea
    • EN300-06452
    • AKOS008967023
    • TYZOSFDFABEHHB-UHFFFAOYSA-N
    • SCHEMBL1964189
    • CS-0220351
    • 4791-26-8
    • AB01319832-02
    • DTXSID20368699
    • NCGC00325018-01
    • 3-(2-chloroacetyl)-1-propylurea
    • MDL: MFCD04608604
    • Inchi: 1S/C6H11ClN2O2/c1-2-3-8-6(11)9-5(10)4-7/h2-4H2,1H3,(H2,8,9,10,11)
    • InChI Key: TYZOSFDFABEHHB-UHFFFAOYSA-N
    • SMILES: ClCC(NC(NCCC)=O)=O

Computed Properties

  • Exact Mass: 178.05100
  • Monoisotopic Mass: 178.050905
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 6
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.2
  • XLogP3: 1.2

Experimental Properties

  • Color/Form: NA
  • Density: 1.184
  • Boiling Point: °Cat760mmHg
  • Flash Point: 417.6±32.9 °C
  • Refractive Index: 1.468
  • PSA: 58.20000
  • LogP: 1.24280

3-(2-chloroacetyl)-1-propylurea Security Information

3-(2-chloroacetyl)-1-propylurea Customs Data

  • HS CODE:2924210090
  • Customs Data:

    China Customs Code:

    2924210090

    Overview:

    2924210090 Other acylureas and their derivatives and their salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924210090 other ureines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

3-(2-chloroacetyl)-1-propylurea Pricemore >>

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3-(2-chloroacetyl)-1-propylurea Related Literature

Additional information on 3-(2-chloroacetyl)-1-propylurea

Introduction to 3-(2-chloroacetyl)-1-propylurea (CAS No. 4791-26-8)

3-(2-chloroacetyl)-1-propylurea, identified by its Chemical Abstracts Service (CAS) number 4791-26-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of urea derivatives, which are widely recognized for their versatile applications in medicinal chemistry, agrochemicals, and material science. The structural motif of 3-(2-chloroacetyl)-1-propylurea features a propyl group attached to a urea moiety, which is further functionalized with a 2-chloroacetyl substituent. This unique arrangement imparts distinct reactivity and biological properties, making it a valuable intermediate in the synthesis of more complex molecules.

The 2-chloroacetyl group in the molecule introduces a reactive site that can participate in various chemical transformations, such as amide bond formation, acylation reactions, and nucleophilic substitutions. These reactions are pivotal in constructing biologically active scaffolds, which are essential for drug discovery and development. The propylurea backbone provides stability while allowing for further derivatization, enabling chemists to tailor the compound’s properties for specific applications.

In recent years, there has been growing interest in 3-(2-chloroacetyl)-1-propylurea due to its potential applications in the development of novel therapeutic agents. Researchers have been exploring its role as a precursor in synthesizing small-molecule inhibitors targeting various biological pathways. For instance, studies have highlighted its utility in generating compounds that interact with enzymes involved in metabolic disorders and inflammatory diseases. The ability to modify the propylurea and 2-chloroacetyl functional groups allows for the creation of libraries of derivatives with tailored pharmacokinetic profiles.

One of the most compelling aspects of 3-(2-chloroacetyl)-1-propylurea is its versatility in medicinal chemistry. The presence of both electrophilic and nucleophilic centers makes it an attractive building block for constructing heterocyclic compounds, which are prevalent in many drugs on the market today. Furthermore, the chloroacetyl moiety can be selectively removed or replaced under controlled conditions, providing chemists with a high degree of synthetic flexibility. This adaptability has been leveraged in the design of molecules with enhanced solubility, bioavailability, and target specificity.

Recent advancements in computational chemistry have also contributed to the renewed interest in 3-(2-chloroacetyl)-1-propylurea. Molecular modeling studies have demonstrated its potential as a scaffold for drugs targeting protein-protein interactions, a crucial aspect of many disease mechanisms. By integrating virtual screening techniques with experimental validation, researchers have been able to identify promising candidates for further development. These efforts align with the broader trend toward precision medicine, where compounds are designed to interact selectively with disease-specific biomarkers.

The agrochemical sector has also recognized the significance of 3-(2-chloroacetyl)-1-propylurea as a key intermediate in the synthesis of novel pesticides and herbicides. Its structural features allow for the development of compounds that exhibit improved efficacy while minimizing environmental impact. This aligns with global efforts to promote sustainable agriculture and reduce chemical residues in food crops. By optimizing synthetic routes and exploring greener methodologies, scientists are working toward producing these derivatives using environmentally benign processes.

In conclusion, 3-(2-chloroacetyl)-1-propylurea (CAS No. 4791-26-8) represents a multifunctional compound with broad applications across pharmaceuticals and agrochemicals. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for synthetic chemists. As research continues to uncover new methodologies and applications, this compound is poised to play an increasingly important role in addressing global challenges in medicine and agriculture.

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